molecular formula C10H11NO2 B598404 methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate CAS No. 199604-16-5

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate

Katalognummer: B598404
CAS-Nummer: 199604-16-5
Molekulargewicht: 177.203
InChI-Schlüssel: JJIZKBSNCVIUQT-YRNVUSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a methyl-substituted phenyl ring through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with methyl carbamate in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C.

Another method involves the use of a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of methyl [(E)-(4-methylphenyl)methylene]carbamate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in a highly pure form.

Analyse Chemischer Reaktionen

Types of Reactions

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Amines and other reduced forms of the carbamate group.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl [(E)-(4-methylphenyl)methylene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl carbamate: A simpler ester of carbamic acid with similar chemical properties.

    Phenyl carbamate: Another carbamate derivative with a phenyl group.

    Ethyl carbamate: An ester of carbamic acid with an ethyl group.

Uniqueness

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate is unique due to its specific structure, which includes a methyl-substituted phenyl ring and a methylene bridge. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other carbamates may not fulfill .

Eigenschaften

CAS-Nummer

199604-16-5

Molekularformel

C10H11NO2

Molekulargewicht

177.203

IUPAC-Name

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate

InChI

InChI=1S/C10H11NO2/c1-8-3-5-9(6-4-8)7-11-10(12)13-2/h3-7H,1-2H3/b11-7+

InChI-Schlüssel

JJIZKBSNCVIUQT-YRNVUSSQSA-N

SMILES

CC1=CC=C(C=C1)C=NC(=O)OC

Synonyme

Carbamic acid, N-[(4-methylphenyl)methylene]-, methyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.